Avenanthramide-C methyl ester

Descripción general

Descripción

Avenanthramide-C methyl ester is a biochemical compound that acts as an inhibitor of NF-κB activation . It blocks the phosphorylation of IKK and IκB, which results in the inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .

Molecular Structure Analysis

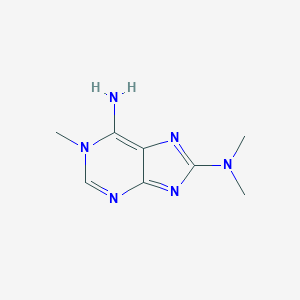

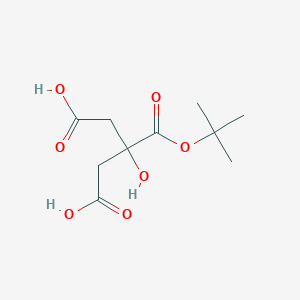

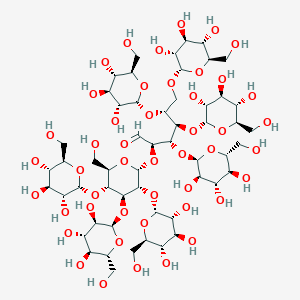

The molecular formula of Avenanthramide-C methyl ester is C17H15NO6 . The molecular weight is 329.3 . The compound has a crystalline solid formulation .Chemical Reactions Analysis

Avenanthramide-C methyl ester inhibits NF-κB activation by blocking the phosphorylation of IKK and IκB . This mechanism leads to the dose-dependent inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .Physical And Chemical Properties Analysis

Avenanthramide-C methyl ester is a crystalline solid . It is soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml), and DMSO: PBS (1: 1, pH7.2) (~0.5 mg/ml) . The compound has a predicted melting point of 240.23°C and a predicted boiling point of 673.2°C at 760 mmHg .Aplicaciones Científicas De Investigación

Inhibition of Inflammatory Responses in Endothelial Cells

Avenanthramide-C methyl ester (CH3-Avn-C) has demonstrated significant potential in suppressing inflammatory responses, particularly in the context of atherosclerosis. Research by (Guo et al., 2006) highlights its effectiveness in inhibiting TNFα- and IL-1β-induced NF-κB activation in endothelial cells. This action helps reduce the secretion of proinflammatory cytokines like IL-6, IL-8, and MCP-1, suggesting a role for CH3-Avn-C in mitigating vascular inflammation.

Biosynthetic Pathway in Oat

Research by (Li et al., 2019) provides insights into the biosynthetic mechanism of avenanthramides in oats, including Avn-C. Understanding this pathway is crucial for metabolic engineering and the potential enhancement of these beneficial compounds in crops.

Antioxidant Activities

Studies like those by (Peterson, Hahn, & Emmons, 2002) have demonstrated the antioxidant activities of avenanthramides, including Avn-C, in vitro. These compounds are effective in systems like β-carotene bleaching and reaction with free radicals, pointing to their potential as natural antioxidants.

Neuroprotective Effects

Recent research by (Jin et al., 2020) has explored the neuroprotective effects of Avn-C in models of brain ischemia and reperfusion injury. The study suggests that Avn-C can mitigate neuronal apoptosis through the PI3K/Akt/GSK3β signaling pathway, offering promising avenues for neuroprotection in cerebrovascular diseases.

Anti-Inflammatory and Anti-Itch Activity in Dermatology

Research by (Sur et al., 2008) has identified the anti-inflammatory and anti-itch properties of avenanthramides, including Avn-C, which could be beneficial in treating various skin conditions.

Metabolism and Bioactivity

The study by (Wang et al., 2015) investigates the metabolism of Avn-C by mice and human microbiota and the bioactivity of its metabolites. Understanding these metabolic pathways is crucial for assessing the bioavailability and potential health benefits of Avn-C.

Safety And Hazards

Direcciones Futuras

Avenanthramide-C methyl ester has shown promise in the treatment of Alzheimer’s disease . It has been found to restore impaired plasticity and cognition in Alzheimer’s disease model mice . This suggests potential future directions for the use of Avenanthramide-C methyl ester in the development of treatments for neurodegenerative diseases .

Propiedades

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZHCICFVDHVMC-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avenanthramide-C methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)